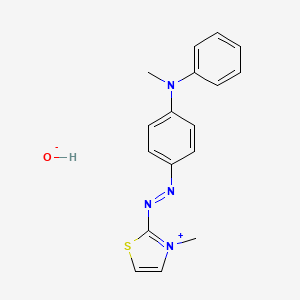
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide: is a complex organic compound with the molecular formula C₁₇H₁₈N₄OS It is known for its unique structure, which includes a thiazolium ring and an azo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide typically involves the following steps:
Formation of the Thiazolium Ring: The thiazolium ring is synthesized through the reaction of a thioamide with a haloketone under basic conditions.
Azo Coupling Reaction: The thiazolium compound is then subjected to an azo coupling reaction with p-(N-methylanilino)phenyl diazonium salt. This reaction is usually carried out in an acidic medium to facilitate the formation of the azo linkage.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: Maintaining an optimal temperature to prevent decomposition.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The thiazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products are the corresponding amines.
Substitution: Substituted thiazolium derivatives are formed.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways, leading to effects such as cell death or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium methyl sulfate
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium chloride
Uniqueness
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide is unique due to its specific combination of a thiazolium ring and an azo linkage, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
93941-09-4 |
|---|---|
Molekularformel |
C17H18N4OS |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]-N-phenylaniline;hydroxide |
InChI |
InChI=1S/C17H17N4S.H2O/c1-20-12-13-22-17(20)19-18-14-8-10-16(11-9-14)21(2)15-6-4-3-5-7-15;/h3-13H,1-2H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
CGJMVBGVBISQCG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





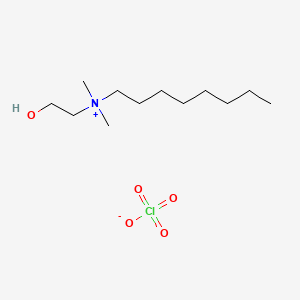


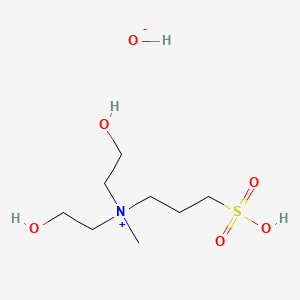
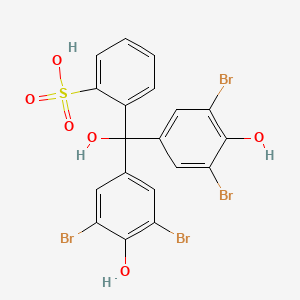



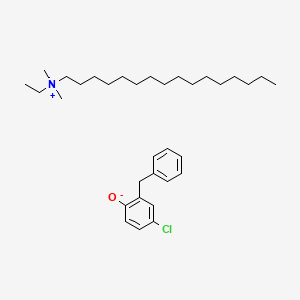
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)

